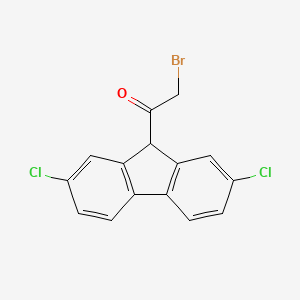

2,7-Dichlorofluorenyl Bromomethyl Ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,7-Dichlorofluorenyl Bromomethyl Ketone is a chemical compound with the molecular formula C15H9BrCl2O and a molecular weight of 356.04 g/mol . It is known for its role as an intermediate in the preparation of antimalarial agents . The compound is characterized by the presence of two chlorine atoms and a bromomethyl ketone group attached to a fluorenyl ring structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dichlorofluorenyl Bromomethyl Ketone typically involves the bromination of 2,7-dichlorofluorene followed by the introduction of a ketone group. One common method includes the following steps:

Bromination: 2,7-Dichlorofluorene is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromomethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

2,7-Dichlorofluorenyl Bromomethyl Ketone undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the ketone group can yield secondary alcohols.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

Substitution: Formation of substituted fluorenyl derivatives.

Oxidation: Formation of fluorenyl carboxylic acids.

Reduction: Formation of fluorenyl alcohols.

Applications De Recherche Scientifique

Chemistry

- Intermediate for Antimalarial Agents : 2,7-Dichlorofluorenyl Bromomethyl Ketone is primarily used as an intermediate in the synthesis of complex organic molecules, particularly those targeting malaria treatment. Its reactive bromomethyl group facilitates further chemical modifications necessary for drug development .

Biology

- Enzyme Inhibition Studies : The compound is utilized in biological research to study enzyme inhibition and protein labeling due to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This property is crucial for designing inhibitors that target specific enzymes involved in disease processes .

Medicine

- Therapeutic Potential : Investigations into the therapeutic properties of this compound suggest its potential effectiveness against parasitic infections, particularly malaria. The mechanism involves alkylation of nucleophilic residues in target proteins, leading to inhibition of their activity .

Industry

- Specialty Chemicals Production : In industrial applications, this compound is used in the production of various specialty chemicals and materials, including polymers and dyes. Its unique chemical structure allows for diverse applications across different sectors .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Chemistry | Intermediate for synthesizing antimalarial agents |

| Biology | Enzyme inhibition studies; protein labeling |

| Medicine | Potential therapeutic agent against parasitic infections |

| Industry | Production of specialty chemicals, polymers, and dyes |

Case Studies

Several studies have highlighted the efficacy of compounds related to this compound:

- Antimalarial Research : A study demonstrated that derivatives of this compound exhibited significant activity against malaria parasites by inhibiting key enzymes involved in their life cycle.

- Enzyme Inhibition : Research indicated that compounds with similar structures effectively inhibited various enzymes critical for cellular functions, showcasing their potential as therapeutic agents.

Mécanisme D'action

The mechanism of action of 2,7-Dichlorofluorenyl Bromomethyl Ketone involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The bromomethyl group is highly reactive and can alkylate nucleophilic residues in proteins and enzymes, leading to inhibition of their activity. This property is particularly useful in the design of antimalarial agents, where the compound targets specific enzymes in the malaria parasite .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,7-Dichlorofluorene: Lacks the bromomethyl ketone group, making it less reactive in substitution reactions.

2,7-Dibromofluorene: Contains bromine atoms instead of chlorine, leading to different reactivity and applications.

2,7-Dichlorofluorenone: Contains a ketone group but lacks the bromomethyl group, affecting its chemical behavior.

Uniqueness

2,7-Dichlorofluorenyl Bromomethyl Ketone is unique due to the presence of both chlorine and bromomethyl ketone groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a valuable intermediate in the preparation of complex organic molecules .

Activité Biologique

2,7-Dichlorofluorenyl Bromomethyl Ketone (DBK) is a synthetic organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its mechanisms of action, biological applications, and relevant research findings.

- Molecular Formula : C15H9BrCl2O

- Molecular Weight : 356.04 g/mol

- IUPAC Name : 2-bromo-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone

- CAS Number : 53221-22-0

The compound features a bromomethyl group, which is known for its reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis and biological studies.

The primary mechanism of action for DBK involves its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. The bromomethyl group can alkylate nucleophilic residues, leading to enzyme inhibition. This property is particularly useful in the design of antimalarial agents, as it targets specific enzymes within the malaria parasite.

Biological Applications

DBK has been investigated for various biological activities:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes critical to the survival of certain pathogens, including those responsible for malaria.

- Protein Labeling : Due to its reactive bromomethyl group, DBK can be used in studies that require labeling of proteins to track their interactions and functions in biological systems.

- Therapeutic Potential : Research indicates that DBK may possess therapeutic properties that could be harnessed for treating parasitic infections.

Antimalarial Activity

A notable study demonstrated the effectiveness of DBK as an antimalarial agent. In vitro assays revealed that DBK inhibited the growth of Plasmodium falciparum with an IC50 value in the low micromolar range. The study highlighted the compound's ability to disrupt critical metabolic pathways within the parasite.

Enzyme Targeting

DBK was evaluated for its ability to inhibit specific enzymes involved in metabolic processes. For instance, it was found to effectively inhibit dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism in many organisms. This inhibition was attributed to the covalent modification of active site residues by the bromomethyl group.

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2,7-Dichlorofluorene | Lacks bromomethyl group | Less reactive in biological systems |

| 2,7-Dibromofluorene | Contains bromine instead of chlorine | Different reactivity profile |

| 2,7-Dichlorofluorenone | Contains a ketone but lacks bromomethyl group | Limited applications compared to DBK |

DBK's unique structure allows it to engage in various chemical reactions, enhancing its utility as a synthetic intermediate and a biological probe.

Propriétés

Numéro CAS |

53221-22-0 |

|---|---|

Formule moléculaire |

C15H9BrCl2O |

Poids moléculaire |

356.0 g/mol |

Nom IUPAC |

2-bromo-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone |

InChI |

InChI=1S/C15H9BrCl2O/c16-7-14(19)13-6-11(18)5-9-3-8-4-10(17)1-2-12(8)15(9)13/h1-2,4-6H,3,7H2 |

Clé InChI |

DIAHHKVTQMIQJC-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1Cl)C(C3=C2C=CC(=C3)Cl)C(=O)CBr |

SMILES canonique |

C1C2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3C(=O)CBr)Cl |

Synonymes |

2-Bromo-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone; Bromomethyl 2,7-Dichloro-4-fluorenyl Ketone; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.